
4-Methoxy-3-methylbenzofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-methylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to maximize yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical factors in the industrial synthesis process.
化学反应分析
Types of Reactions: 4-Methoxy-3-methylbenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated benzofuran compounds .
科学研究应用
4-Methoxy-3-methylbenzofuran has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological processes and interactions, particularly those involving benzofuran derivatives.
Medicine: It has potential therapeutic applications due to its biological activities, such as anti-tumor, antibacterial, and antiviral properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
作用机制
The mechanism of action of 4-Methoxy-3-methylbenzofuran involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Benzofuran: The parent compound, which lacks the methyl and methoxy substituents.
2-Methylbenzofuran: A similar compound with a methyl group at the 2-position instead of the 3-position.
4-Methoxybenzofuran: A similar compound with a methoxy group at the 4-position but lacking the methyl group
Uniqueness: 4-Methoxy-3-methylbenzofuran is unique due to the specific positioning of its methyl and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions, making it distinct from other benzofuran derivatives .
属性
分子式 |
C10H10O2 |
|---|---|
分子量 |
162.18 g/mol |
IUPAC 名称 |
4-methoxy-3-methyl-1-benzofuran |
InChI |
InChI=1S/C10H10O2/c1-7-6-12-9-5-3-4-8(11-2)10(7)9/h3-6H,1-2H3 |
InChI 键 |
HFPWQSZSVSPNMU-UHFFFAOYSA-N |
规范 SMILES |
CC1=COC2=C1C(=CC=C2)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

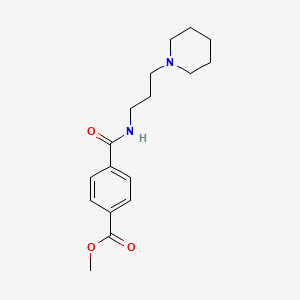
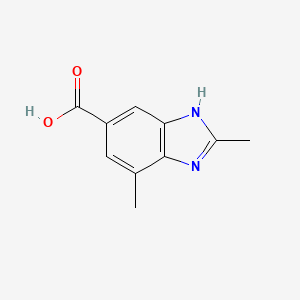
![4-Benzo[1,3]dioxol-5-YL-1-benzyl-piperidin-4-OL](/img/structure/B8654270.png)
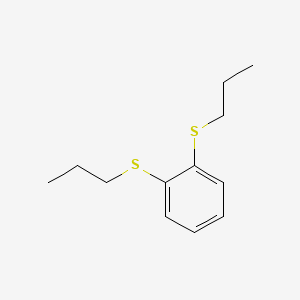
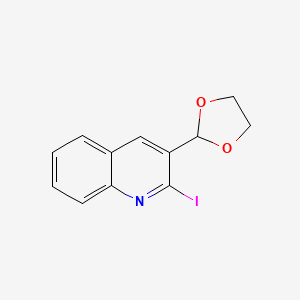
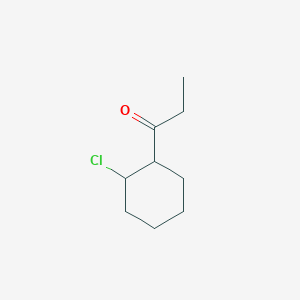
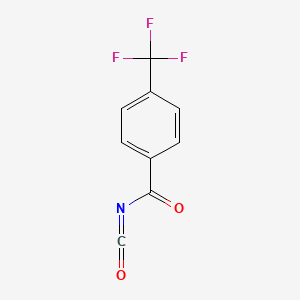
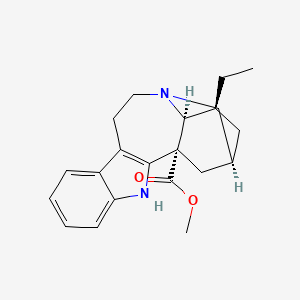
![Methyl (s)-2-amino-3-(4'-cyano-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8654327.png)




![3-Chloro-4-[(1-methylethyl)oxy]benzoyl chloride](/img/structure/B8654367.png)
